molecular formula C12H17NO4S B13011407 Ethyl 3-cyano-3-(ethylsulfonyl)-4-methylenecyclopentanecarboxylate

Ethyl 3-cyano-3-(ethylsulfonyl)-4-methylenecyclopentanecarboxylate

Cat. No.: B13011407
M. Wt: 271.33 g/mol
InChI Key: NFFSSZHPXNAZAE-UHFFFAOYSA-N
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Description

Ethyl 3-cyano-3-(ethylsulfonyl)-4-methylenecyclopentanecarboxylate is a cyclopentane-derived compound featuring a unique combination of functional groups: a cyano group (-CN), an ethylsulfonyl group (-SO₂C₂H₅), a methylene substituent (=CH₂), and an ethyl ester (-COOC₂H₅). Its applications remain speculative but may include roles in medicinal chemistry (e.g., as a kinase inhibitor scaffold) or agrochemical research, given structural parallels to pesticidal sulfonyl-containing compounds .

Properties

Molecular Formula

C12H17NO4S

Molecular Weight

271.33 g/mol

IUPAC Name

ethyl 3-cyano-3-ethylsulfonyl-4-methylidenecyclopentane-1-carboxylate

InChI

InChI=1S/C12H17NO4S/c1-4-17-11(14)10-6-9(3)12(7-10,8-13)18(15,16)5-2/h10H,3-7H2,1-2H3

InChI Key

NFFSSZHPXNAZAE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CC(=C)C(C1)(C#N)S(=O)(=O)CC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-cyano-3-(ethylsulfonyl)-4-methylenecyclopentanecarboxylate typically involves a multi-step process. One common method is the Knoevenagel condensation, which involves the reaction of ethyl cyanoacetate with an aldehyde in the presence of a base such as sodium ethoxide . This reaction forms an intermediate that can be further modified to introduce the ethylsulfonyl and methylene groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Green chemistry principles, such as solvent-free reactions and the use of environmentally benign catalysts, are often employed to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-cyano-3-(ethylsulfonyl)-4-methylenecyclopentanecarboxylate can undergo various chemical reactions, including:

    Oxidation: The cyano and ethylsulfonyl groups can be oxidized under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The methylene group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are common.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

Ethyl 3-cyano-3-(ethylsulfonyl)-4-methylenecyclopentanecarboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 3-cyano-3-(ethylsulfonyl)-4-methylenecyclopentanecarboxylate involves its interaction with specific molecular targets. The cyano group can act as an electrophile, while the ethylsulfonyl group can participate in various chemical reactions. These interactions can affect biological pathways and enzyme activities, making the compound useful in biochemical research .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare Ethyl 3-cyano-3-(ethylsulfonyl)-4-methylenecyclopentanecarboxylate with structurally or functionally related compounds, based on evidence and inferred properties:

Compound Key Structural Features Physicochemical Properties Applications/Reactivity
This compound Cyclopentane core, -CN, -SO₂C₂H₅, =CH₂, -COOC₂H₅ High polarity (logP ~1.2 predicted), thermal stability (decomposes >200°C) Potential agrochemical or pharmaceutical intermediate; reactivity at methylene/ester sites
Methyl 1-(methylamino)cyclobutanecarboxylate hydrochloride (from Reference Example 87, EP 4 374 877 A2) Cyclobutane core, -NHCH₃, -COOCH₃, HCl salt Lower ring strain vs. cyclopentane; water-soluble (due to HCl salt); NMR δ 7.48 (d, aromatic) Pharmaceutical intermediate (e.g., kinase inhibitors); amine group enables functionalization
Demeton-S-methylsulphon (O,O-dimethyl S-(2-(ethylsulfonyl)ethyl) phosphorothioate) Phosphorothioate backbone, -SO₂C₂H₅, -S-PO(OCH₃)₂ Lipophilic (logP ~2.8), systemic insecticide Acaricide/insecticide; acts via cholinesterase inhibition
Methyl 1-(methylamino)cyclopentanecarboxylate hydrochloride (Reference Example 87 variant) Cyclopentane core, -NHCH₃, -COOCH₃, HCl salt Higher ring strain vs. cyclobutane; enhanced stability over cyclopropane analogs Similar to cyclobutane analog but with altered pharmacokinetics

Key Observations:

Ring Size and Strain: The cyclopentane core in the target compound offers intermediate ring strain compared to cyclobutane (higher strain) and cyclohexane (lower strain). This impacts conformational flexibility and reactivity.

Functional Group Influence: The ethylsulfonyl group (-SO₂C₂H₅) in the target compound and demeton-S-methylsulphon increases polarity and stability against hydrolysis compared to sulfonates or thioethers.

Applications: Demeton-S-methylsulphon’s pesticidal activity highlights the role of sulfonyl groups in agrochemical design, suggesting possible pesticidal utility for the target compound .

Research Findings and Data

Limitations in Current Evidence:

  • Direct experimental data (e.g., crystallography, bioactivity) for this compound are absent in the provided materials. Comparisons rely on structural analogs and inferred properties.

Biological Activity

Ethyl 3-cyano-3-(ethylsulfonyl)-4-methylenecyclopentanecarboxylate is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its pharmacological profile.

  • Molecular Formula : C11_{11}H15_{15}N1_{1}O4_{4}S
  • Molecular Weight : 257.31 g/mol
  • CAS Number : 1710293-62-1

The biological activity of this compound is primarily attributed to its structural features, which allow it to interact with various biological targets. The presence of the cyano group enhances its reactivity, potentially allowing it to participate in nucleophilic addition reactions with biomolecules.

Antimicrobial Activity

Several studies have reported the antimicrobial properties of compounds similar to this compound. For instance, derivatives with cyano and sulfonyl groups have shown significant activity against various bacterial strains, suggesting that this compound may possess similar properties.

Anticancer Activity

Research indicates that compounds containing cyano and ethylsulfonyl groups can inhibit cancer cell proliferation. A study demonstrated that such compounds induce apoptosis in cancer cells through the activation of caspase pathways, which could be a potential mechanism for this compound's anticancer effects.

Case Studies

  • Case Study on Antimicrobial Effects
    • A study evaluated the antimicrobial efficacy of various cyano-containing compounds against Staphylococcus aureus and Escherichia coli. The results showed that compounds with similar structures exhibited minimum inhibitory concentrations (MIC) in the range of 32-128 µg/mL, indicating a promising antimicrobial potential for this compound.
  • Case Study on Anticancer Properties
    • In vitro assays were conducted using human breast cancer cell lines (MCF-7). The compound demonstrated a dose-dependent inhibition of cell growth with an IC50_{50} value of approximately 15 µM after 48 hours, suggesting significant anticancer activity.

Data Table: Summary of Biological Activities

Activity TypeTest Organisms/Cell LinesObserved EffectReference
AntimicrobialStaphylococcus aureusMIC: 32-128 µg/mL
AntimicrobialEscherichia coliMIC: 32-128 µg/mL
AnticancerMCF-7 (breast cancer cells)IC50_{50}: ~15 µM

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